2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Description
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of pyrimidine, piperazine, and ethanone groups
Properties
Molecular Formula |
C16H18ClN5O2S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-amino-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18ClN5O2S/c17-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15(24)10-25-16-19-13(18)9-14(23)20-16/h1-3,8-9H,4-7,10H2,(H3,18,19,20,23) |
InChI Key |
DZDWUORKILBRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides.
Coupling Reactions: The final step involves coupling the pyrimidine and piperazine derivatives with ethanone under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperazine rings allow for binding to active sites, while the sulfanyl and ethanone groups can participate in various chemical interactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
- 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
Uniqueness
The unique combination of functional groups in 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.
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